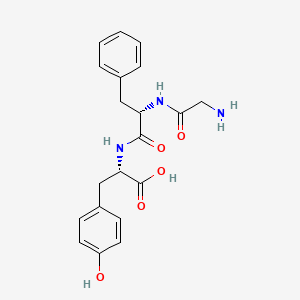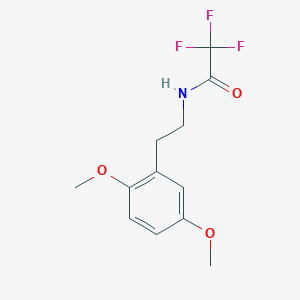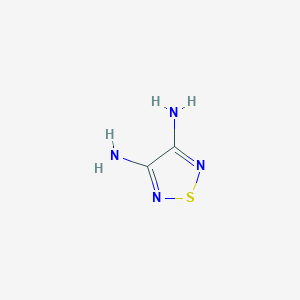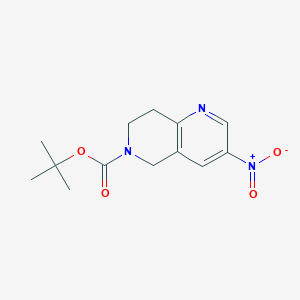
H-Gly-phe-tyr-OH
描述
“H-Gly-phe-tyr-OH” is a tripeptide with the sequence Gly-Phe-Tyr. It has a molecular weight of 385.41400 . The common name for this compound is H-Gly-Phe-Tyr-OH and its CAS number is 70421-71-5 .
Synthesis Analysis
Peptide synthesis is a well-established process in the field of organic chemistry. The synthesis of peptides like “H-Gly-phe-tyr-OH” typically involves the coupling of amino acids in a specific sequence. This process can be performed in solution or on a solid phase . The Boc strategy is commonly used in peptide synthesis because it generates gases without any other by-products in the deprotection step of the Boc group .
Molecular Structure Analysis
The molecular formula of “H-Gly-phe-tyr-OH” is C20H23N3O5 . Theoretical conformational analysis of similar peptides has shown that the active conformation is often a β-turn structure . The distances between the Tyr and Phe residues at positions 1 and 4, and the terminal Tyrosine N-H group, which must be free of any intramolecular hydrogen bond, are important for molecular recognition .
Physical And Chemical Properties Analysis
The physical and chemical properties of “H-Gly-phe-tyr-OH” include a boiling point of 780.0±60.0 °C at 760 mmHg, and a flash point of 425.5±32.9 °C . The exact mass is 385.16400 and the LogP value is 1.60 .
科学研究应用
Nanomedicine and Drug Delivery
The Phe-Phe motif, which is part of the “H-Gly-Phe-Tyr-OH” structure, is known for driving the self-assembly of short peptides into nanostructures and hydrogels . These nanostructures have been utilized in nanomedicine , particularly for targeted drug delivery systems. The ability of these peptides to form stable, biocompatible nanostructures allows for the precise delivery of therapeutic agents to specific sites within the body, enhancing the efficacy and reducing the side effects of drugs.
Biomaterials Development
Peptides containing the Phe-Phe motif are also instrumental in the development of biomaterials . They can form hydrogels that have potential applications in tissue engineering, such as scaffolds for cell growth. These materials can mimic the natural extracellular matrix, providing support and promoting the regeneration of damaged tissues.
Therapeutic Paradigms
The self-assembled nanostructures formed by peptides like “H-Gly-Phe-Tyr-OH” can lead to new therapeutic paradigms . Their unique physicochemical properties can be harnessed to create innovative treatments, such as photothermal therapy , where the nanostructures convert light into heat to selectively kill cancer cells.
Solid-Phase Peptide Synthesis
The tripeptide can be synthesized using solid-phase peptide synthesis (SPPS) techniques, which are crucial for creating peptides with biological activities . SPPS is a method used to produce peptides in a controlled manner, allowing for the introduction of specific sequences and modifications that can enhance the peptide’s biological activity.
Cyclic Peptide Synthesis
“H-Gly-Phe-Tyr-OH” can be used as a building block in the synthesis of cyclic peptides . Cyclic peptides have gained interest due to their stability and resistance to enzymatic degradation, making them suitable candidates for drug development and other biological applications.
Opiate Peptide Analogs
This tripeptide sequence is similar to those found in endogenous opioid peptides, which suggests its potential use in the study of opiate peptide analogs . These analogs can help in understanding the binding and activity of opioids at their receptors, which is valuable for developing new pain management therapies.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c21-12-18(25)22-16(10-13-4-2-1-3-5-13)19(26)23-17(20(27)28)11-14-6-8-15(24)9-7-14/h1-9,16-17,24H,10-12,21H2,(H,22,25)(H,23,26)(H,27,28)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMMIGULQSIRCD-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-phe-tyr-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)






![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)



